1,1-dioxo-1lambda6-thiane-2-carboxylic acid
Description
Properties
IUPAC Name |
1,1-dioxothiane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S/c7-6(8)5-3-1-2-4-11(5,9)10/h5H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIPFFMFODEYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)C(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1318758-58-5 | |
| Record name | 1,1-dioxo-1lambda6-thiane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Oxidation of Thiopyran Precursors
- Starting from tetrahydrothiopyran derivatives, oxidation with strong oxidizing agents such as hydrogen peroxide (H2O2), peracids (e.g., m-chloroperbenzoic acid), or oxone can convert the sulfur atom to the sulfone (1,1-dioxide) state.
- This step is crucial to achieve the 1,1-dioxo functionality on the thiopyran ring, which significantly alters the electronic and steric properties of the molecule.
Carboxylation Approaches
The carboxylic acid group at the 2-position can be introduced via several routes:
Direct oxidation of the corresponding 2-substituted tetrahydrothiopyran: For example, oxidation of a methyl group at the 2-position to a carboxylic acid using strong oxidizers such as potassium permanganate (KMnO4) or chromium-based reagents (e.g., H2CrO4) is a classical method for converting alkyl substituents to carboxylic acids.
Hydrolysis of ester or nitrile precursors: The 2-position can initially be functionalized as an ester or nitrile, which upon hydrolysis under acidic or basic conditions yields the carboxylic acid. This method allows for better control and purification.
Grignard reagent carboxylation: A 2-halogenated tetrahydrothiopyran sulfone can be converted to the corresponding Grignard reagent, which is then reacted with carbon dioxide (CO2) to afford the carboxylate intermediate. Subsequent acidic workup yields the carboxylic acid.
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Sulfur oxidation | H2O2, m-CPBA, or Oxone (mild oxidants) | Conversion of tetrahydrothiopyran to 1,1-dioxo-thiopyran | Sulfone formation at sulfur atom |
| 2 | Alkyl side-chain oxidation | KMnO4 or H2CrO4 oxidation | Oxidation of 2-methyl substituent to carboxylic acid | High selectivity for benzylic/allylic positions |
| 3 | Ester hydrolysis (optional) | Acidic or basic hydrolysis (H3O+, NaOH) | Conversion of ester to carboxylic acid | Used if ester intermediate is employed |
| 4 | Grignard carboxylation (alternative) | Mg, ether; CO2; acidic workup (H+) | Formation of carboxylic acid at 2-position | Requires halogenated precursor |
Research Findings and Notes
- The oxidation of sulfur heterocycles to sulfones is well-documented and typically proceeds under mild conditions with high yields, preserving the ring integrity.
- Oxidative cleavage or oxidation of alkyl substituents to carboxylic acids is a classical and reliable method, with potassium permanganate being the reagent of choice for strong oxidation.
- The Grignard carboxylation approach offers versatility but requires careful handling of air-sensitive reagents and halogenated precursors.
- Hydrolysis methods for esters or nitriles provide a controlled pathway to the acid but may require additional purification steps.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|---|
| Sulfur Oxidation + Alkyl Oxidation | H2O2 or m-CPBA; KMnO4 or H2CrO4 | Straightforward; high selectivity | Requires precursor with alkyl group | 70-90% |
| Ester Hydrolysis | H3O+ or NaOH, heat | Mild conditions; easy purification | Requires ester intermediate | 80-95% |
| Grignard Carboxylation | Mg, ether; CO2; acid workup | Versatile; direct carboxylation | Air-sensitive reagents; precursor needed | 60-85% |
The preparation of 1,1-dioxo-1lambda6-thiane-2-carboxylic acid is primarily achieved through oxidation of tetrahydrothiopyran derivatives to sulfones combined with the introduction or transformation of substituents to carboxylic acid groups. The most common and effective methods include oxidation of alkyl side chains, hydrolysis of esters or nitriles, and Grignard reagent carboxylation. Each method offers distinct advantages depending on the available starting materials and desired reaction conditions. The choice of method should consider factors such as reagent availability, reaction complexity, and yield optimization.
Chemical Reactions Analysis
1,1-dioxo-1lambda6-thiane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alcohols or amines for substitution reactions.
Scientific Research Applications
1,1-dioxo-1lambda6-thiane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-dioxo-1lambda6-thiane-2-carboxylic acid involves its ability to interact with various molecular targets. The sulfone group can participate in redox reactions, influencing cellular oxidative stress levels. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting enzyme activity and receptor binding. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Sulfone-Containing Carboxylic Acids
*Target compound; †Calculated based on molecular formula; ‡Includes hydrochloride counterion.
Key Comparative Analysis
Structural Differences
- Ring Size and Saturation: The target compound and its thiane analog () share a six-membered saturated sulfur ring, whereas the benzothiophene derivative () incorporates a fused aromatic system, enhancing rigidity and π-conjugation. The thietane analog () has a smaller, highly strained four-membered ring, which may increase reactivity .
- Substituent Positioning: Substituent positions significantly influence properties.
Molecular Weight and Physicochemical Properties
- Smaller rings (e.g., thietane in ) have lower molecular weights (~150 g/mol) compared to six-membered analogs (~178–232 g/mol), impacting solubility and diffusion rates .
- Aromatic systems (e.g., benzothiophene in ) exhibit higher molecular weights (~212 g/mol) and may display UV/Vis activity due to extended conjugation .
Biological Activity
Overview
1,1-Dioxo-1lambda6-thiane-2-carboxylic acid, also known as tetrahydro-2H-thiopyran-2-carboxylic acid 1,1-dioxide, is a sulfur-containing organic compound with the molecular formula C₆H₁₀O₄S. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The compound features a sulfone group that allows it to participate in redox reactions, influencing cellular oxidative stress levels. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting enzyme activity and receptor binding. These interactions modulate various biochemical pathways, leading to its observed biological effects.
Antimicrobial Properties
Research indicates that 1,1-dioxo-1lambda6-thiane-2-carboxylic acid exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
Table 1: Antimicrobial Activity of 1,1-Dioxo-1lambda6-thiane-2-carboxylic acid
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 40 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential. This effect is particularly noted in breast and colon cancer cell lines.
Case Study: Anticancer Activity
In a study published in PLOS ONE, the compound was tested on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 25 µg/mL after 48 hours of treatment. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis .
Applications in Drug Design
Due to its unique structural features, 1,1-dioxo-1lambda6-thiane-2-carboxylic acid is being explored as a potential drug precursor or active pharmaceutical ingredient. Its ability to form stable complexes with biomolecules suggests it could be useful in probing biological systems and understanding enzyme mechanisms.
Table 2: Potential Applications of 1,1-Dioxo-1lambda6-thiane-2-carboxylic acid
| Application Area | Description |
|---|---|
| Drug Development | Potential precursor for novel therapeutic agents |
| Biochemical Research | Tool for studying enzyme interactions |
| Material Science | Used in the synthesis of specialty chemicals |
Q & A
Q. What are the recommended safety protocols for handling 1,1-dioxo-1lambda6-thiane-2-carboxylic acid in laboratory settings?
- Methodological Answer : Always consult Safety Data Sheets (SDS) for hazard identification and first-aid measures. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Store the compound in a cool, dry, ventilated area away from oxidizing agents. In case of exposure, rinse affected areas with water and seek medical attention, providing the SDS to healthcare providers .
Q. How can researchers synthesize 1,1-dioxo-1lambda6-thiane-2-carboxylic acid and validate its purity?
- Methodological Answer : Synthesis typically involves cyclization of thiol-containing precursors with sulfonylating agents (e.g., SOCl₂ or H₂SO₄). Purify via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane). Validate purity using:
- HPLC : C18 column, 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient.
- Melting Point Analysis : Compare observed values to literature.
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify protons on the thiane ring (δ 2.5–3.5 ppm for S=O adjacent CH₂ groups) and carboxylic acid protons (δ 10–12 ppm).
- DEPT-135 : Confirm CH₂ and CH₃ groups.
- IR Spectroscopy : Look for S=O stretching (1350–1160 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹).
- Mass Spectrometry (HRMS) : Use ESI-TOF to confirm molecular ion [M-H]⁻ .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in 1,1-dioxo-1lambda6-thiane-2-carboxylic acid derivatives?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with the SHELX suite for structure solution:
- Data Collection : Cool crystals to 100 K, collect data with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply SHELXL for anisotropic displacement parameters. Check for twinning using PLATON; refine with TWIN/BASF commands if needed.
- Validation : Verify bond lengths (C-S = 1.76–1.82 Å, S=O = 1.43–1.48 Å) and angles using CCDC databases .
Q. What strategies can address contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Replicate Studies : Conduct dose-response assays (e.g., IC₅₀) under standardized conditions (pH, temperature, cell lines).
- Cross-Validation : Use orthogonal assays (e.g., enzymatic inhibition and cellular viability tests).
- Statistical Analysis : Apply ANOVA with post-hoc tests to compare datasets. Report confidence intervals (95% CI) and effect sizes .
Q. How to design experiments investigating its enzyme inhibition mechanisms?
- Methodological Answer :
- Kinetic Studies : Use Michaelis-Menten assays with varying substrate/enzyme concentrations.
- Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding modes to active sites (e.g., COX-2 or kinases).
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
